molecular formula C19H27Cl2NO3 B12161645 C19H27Cl2NO3

C19H27Cl2NO3

Cat. No.: B12161645
M. Wt: 388.3 g/mol
InChI Key: LIPTZAFVXZUSFZ-UHFFFAOYSA-N
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Description

. This compound is a complex organic molecule that contains multiple functional groups, including ester, amine, and aromatic rings. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 3-methyl-, 3-[(3,4-dichlorophenyl)(3-methyl-1-oxobutyl)amino]propyl ester involves several steps:

    Formation of the ester group: This typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

    Introduction of the amine group: This can be achieved through nucleophilic substitution reactions where an amine group replaces a leaving group on a carbon chain.

    Addition of the aromatic ring: This step often involves electrophilic aromatic substitution reactions where an aromatic ring is introduced to the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts, temperature control, and purification steps are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-methyl-, 3-[(3,4-dichlorophenyl)(3-methyl-1-oxobutyl)amino]propyl ester: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Butanoic acid, 3-methyl-, 3-[(3,4-dichlorophenyl)(3-methyl-1-oxobutyl)amino]propyl ester: has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Butanoic acid, 3-methyl-, 3-[(3,4-dichlorophenyl)(3-methyl-1-oxobutyl)amino]propyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 3-methyl-, 3-[(3,4-dichlorophenyl)(3-methyl-1-oxobutyl)amino]propyl ester: is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its dichlorophenyl group adds to its reactivity and potential biological activity, distinguishing it from simpler analogs.

Properties

Molecular Formula

C19H27Cl2NO3

Molecular Weight

388.3 g/mol

IUPAC Name

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(3-propan-2-yloxypropyl)propanamide

InChI

InChI=1S/C19H27Cl2NO3/c1-13(2)24-11-5-10-22-17(23)18(3,4)25-15-8-6-14(7-9-15)16-12-19(16,20)21/h6-9,13,16H,5,10-12H2,1-4H3,(H,22,23)

InChI Key

LIPTZAFVXZUSFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)C(C)(C)OC1=CC=C(C=C1)C2CC2(Cl)Cl

Origin of Product

United States

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